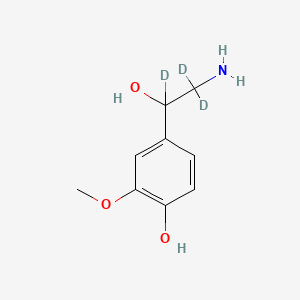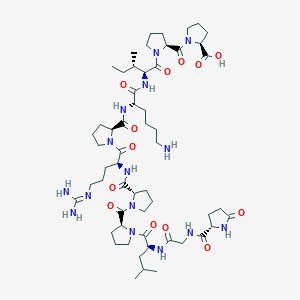
mu Opioid receptor agonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mu Opioid receptor agonist 1 is a compound that interacts with the mu-opioid receptor, a type of G protein-coupled receptor. This receptor is primarily involved in mediating the effects of endogenous opioids like endorphins and enkephalins, as well as exogenous opioids such as morphine and heroin. This compound is known for its analgesic properties, making it a significant compound in pain management and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mu Opioid receptor agonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes include the use of starting materials such as phenethylamines and benzyl halides, followed by various functional group transformations. Reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mu Opioid receptor agonist 1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of carbonyl compounds can produce alcohols.
Aplicaciones Científicas De Investigación
Mu Opioid receptor agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of opioids with their receptors and to develop new synthetic methods.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding kinetics.
Medicine: Explored for its potential as an analgesic in pain management, as well as its role in addiction research and treatment.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting the mu-opioid receptor.
Mecanismo De Acción
Mu Opioid receptor agonist 1 exerts its effects by binding to the mu-opioid receptor, which is primarily located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of potassium channels and inhibition of calcium channels. This results in hyperpolarization of neurons and decreased neurotransmitter release, ultimately leading to analgesia and other opioid effects .
Comparación Con Compuestos Similares
Mu Opioid receptor agonist 1 can be compared with other similar compounds, such as:
Morphine: A well-known mu-opioid receptor agonist with strong analgesic properties but high potential for addiction and side effects.
Fentanyl: A synthetic opioid with high potency and rapid onset of action, used in medical settings for pain management.
Buprenorphine: A partial agonist at the mu-opioid receptor, used in the treatment of opioid addiction due to its lower potential for abuse.
This compound is unique in its specific binding properties and efficacy, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C26H38N4O |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
(4S,6S)-6-tert-butyl-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-amine |
InChI |
InChI=1S/C26H38N4O/c1-24(2,3)23-18-20(21-9-15-29-30(21)23)27-16-12-25(22-8-4-7-14-28-22)13-17-31-26(19-25)10-5-6-11-26/h4,7-9,14-15,20,23,27H,5-6,10-13,16-19H2,1-3H3/t20-,23-,25+/m0/s1 |
Clave InChI |
RBHKUWUPXDOZBW-GRYUFTJMSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1C[C@@H](C2=CC=NN12)NCC[C@]3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
SMILES canónico |
CC(C)(C)C1CC(C2=CC=NN12)NCCC3(CCOC4(C3)CCCC4)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)

![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
![2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)]-9H-purine](/img/structure/B12397302.png)



![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)





![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)
